molecular formula C15H24BNO4 B1372262 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate CAS No. 935278-73-2

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Cat. No.: B1372262
CAS No.: 935278-73-2
M. Wt: 293.17 g/mol
InChI Key: STSRFVDSYZQVNM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate: is a boronic ester derivative commonly used in organic synthesis. This compound is notable for its stability and reactivity, making it a valuable intermediate in the preparation of various organic molecules, particularly in the field of medicinal chemistry.

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon–carbon bond formation reactions .

Mode of Action

The compound is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation, a process where the boron-bound organic group is transferred to a metal, such as palladium . This forms a new metal-carbon bond, enabling the coupling of chemically differentiated fragments .

Biochemical Pathways

The sm cross-coupling reactions in which it participates are widely used in the synthesis of biologically active compounds , suggesting that it could indirectly influence a variety of biochemical pathways.

Pharmacokinetics

It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the ph of the environment . This could potentially impact the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are largely determined by the specific context of its use. In the context of SM cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . This suggests that the compound’s action could be significantly influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyrrole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can be oxidized to form a boronic acid or further to a borate ester.

    Reduction: The pyrrole ring can undergo reduction reactions, typically using hydrogenation catalysts.

    Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the coupling partner.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is used as a building block in the synthesis of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology

This compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its ability to form stable bonds with various functional groups makes it a versatile intermediate in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential in creating new therapeutic agents. Its derivatives have been studied for their activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic materials. Its stability and reactivity make it suitable for large-scale production processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.

    Pinacolborane: A borane derivative used in hydroboration reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronic ester used in organic synthesis.

Uniqueness

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is unique due to its combination of a boronic ester group and a pyrrole ring. This combination provides both stability and reactivity, making it a versatile intermediate in various synthetic applications. Its tert-butyl protecting group also enhances its stability, allowing for easier handling and storage compared to other boronic esters.

This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSRFVDSYZQVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655279
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935278-73-2
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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